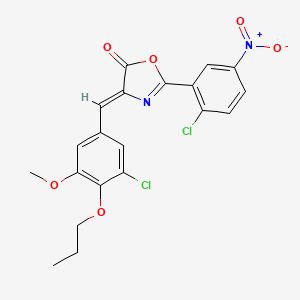![molecular formula C15H12ClFN2O6S B4757230 2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate](/img/structure/B4757230.png)
2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate
Übersicht
Beschreibung
2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate is a chemical compound used in scientific research for its potential therapeutic properties. It is a glycine transporter type 1 (GlyT1) inhibitor that has been studied for its effects on the central nervous system.
Wirkmechanismus
The mechanism of action of 2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate involves inhibition of the 2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate transporter. 2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate is responsible for the reuptake of glycine in the central nervous system, and inhibition of this transporter can lead to increased levels of glycine in the brain. This increase in glycine levels has been associated with the antidepressant and antipsychotic effects of 2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate.
Biochemical and Physiological Effects:
2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate has been shown to have several biochemical and physiological effects. It has been shown to increase glycine levels in the brain, which can lead to increased synaptic transmission and improved cognitive function. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate in lab experiments is its specificity for the 2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate transporter. This allows for more targeted studies of the effects of glycine on the central nervous system. One limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate. One direction is the exploration of its potential therapeutic effects in the treatment of cognitive disorders such as schizophrenia and Alzheimer's disease. Another direction is the development of more potent and selective 2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate inhibitors for use in scientific research and potential clinical applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential mechanisms of action.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate has been studied for its potential therapeutic properties in several areas of scientific research. It has been shown to have antidepressant and antipsychotic effects in animal models, and it may also have potential in the treatment of cognitive disorders such as schizophrenia and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2-[(4-nitrophenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O6S/c16-13-2-1-3-14(17)12(13)9-25-15(20)8-18-26(23,24)11-6-4-10(5-7-11)19(21)22/h1-7,18H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLBSFNRDTVMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluorobenzyl 2-{[(4-nitrophenyl)sulfonyl]amino}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4757150.png)
![methyl 7-cyclopropyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4757162.png)
![4-bromo-N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-3-carboxamide](/img/structure/B4757172.png)
![5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4757178.png)

![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4757187.png)
![3-chloro-6-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4757190.png)
![5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4757197.png)





![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B4757253.png)